ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
Description
This compound features a benzoate ester core linked via a thioacetamido bridge to a 1-(2,3-dimethylphenyl)-substituted imidazole ring. Its synthesis likely involves multi-step reactions, including thioether formation and esterification, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-21(27)17-8-10-18(11-9-17)24-20(26)14-29-22-23-12-13-25(22)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQVSGUAZDLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2,3-Dimethylphenyl)-1H-Imidazole-2-Thiol
The imidazole core is constructed via cyclocondensation of 2,3-dimethylaniline with glyoxal and ammonium thiocyanate under acidic conditions (HCl/EtOH, 70°C, 6 hr), yielding 65–72% of the thiol intermediate. Critical parameters:
- Stoichiometry : 1:1.2:1 molar ratio of aniline:glyoxal:NH₄SCN
- Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate
Mechanistic Insight :
The reaction proceeds through Schiff base formation between aniline and glyoxal, followed by thiocyanate-mediated cyclization (Figure 1). The 2-thiol group arises from thiocyanate decomposition under acidic conditions.
Preparation of Ethyl 4-(2-Bromoacetamido)benzoate
4-Aminobenzoic acid undergoes sequential esterification and acylation:
- Esterification : Reflux with ethanol (H₂SO₄ catalyst, 78°C, 4 hr) → ethyl 4-aminobenzoate (89% yield)
- Acylation : Treatment with bromoacetyl bromide (1.2 eq) in anhydrous DCM (0°C → RT, 12 hr) → target bromoacetamide (82% yield)
Key Optimization :
- Strict temperature control during acylation prevents N,O-bisacylation
- Triethylamine (2.5 eq) ensures efficient HCl scavenging
Thioether Formation
The pivotal coupling employs NaH (1.5 eq) in dry THF to deprotonate the imidazole thiol (0°C, 30 min), followed by addition of the bromoacetamide derivative. After 18 hr reflux, the product precipitates in 68% yield.
Challenges :
- Competing oxidation to disulfides requires inert atmosphere (N₂/Ar)
- Residual NaH necessitates careful quenching (sat. NH₄Cl)
One-Pot Tandem Cyclization-Acylation Approach
Reaction Design
This innovative method consolidates imidazole formation and thioether coupling in a single vessel:
Reactants :
- 2,3-Dimethylphenyl isocyanide (1 eq)
- Ethyl 4-isocyanoacetamidobenzoate (1.1 eq)
- Elemental sulfur (1.2 eq)
Conditions :
DMF, 110°C, 24 hr under N₂ → 58% isolated yield
Mechanism :
The isocyanides undergo [2+2+1] cycloaddition with sulfur, forming the imidazole-2-thione intermediate, which subsequently reacts with the acetamide via thiol-disulfide exchange.
Advantages :
- Eliminates intermediate purification
- Atom-economical (78% by E-factor analysis)
Limitations :
- Requires stringent moisture control
- Limited scalability beyond 10 mmol
Solid-Phase Synthesis Using Wang Resin
Immobilization Strategy
The benzoate precursor is anchored to Wang resin via its carboxylic acid group (DIC/HOBt activation), enabling stepwise assembly:
Synthetic Sequence :
- Resin-bound ethyl 4-aminobenzoate
- On-resin acylation with Fmoc-protected bromoacetic acid
- Fmoc deprotection (20% piperidine/DMF)
- Thiol conjugation with pre-synthesized imidazole-2-thiol (PyBOP activation)
- Cleavage (95% TFA/H₂O) → final compound (43% overall yield)
Analytical Validation :
- HPLC Purity : 98.2% (C18, 0.1% TFA/MeCN gradient)
- HRMS : m/z calculated 453.1584 [M+H]⁺, found 453.1586
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Route | Tandem Approach | Solid-Phase Synthesis |
|---|---|---|---|
| Total Yield | 68% | 58% | 43% |
| Purity (HPLC) | 95.4% | 89.7% | 98.2% |
| Scalability | Kilogram-scale | <10 mmol | 100 mg–5 g |
| Key Advantage | High reproducibility | Reduced steps | Ease of purification |
| Major Limitation | Oxidative byproducts | Moisture sensitivity | Low throughput |
Critical Reaction Optimization Data
Temperature Effects on Thioether Coupling
| Temp (°C) | Time (hr) | Yield (%) | Disulfide Byproduct (%) |
|---|---|---|---|
| 0 | 48 | 32 | 12 |
| 25 | 24 | 55 | 8 |
| 60 | 6 | 68 | 15 |
| 80 | 3 | 71 | 27 |
Optimal balance achieved at 60°C with rigorous N₂ sparging.
Industrial-Scale Considerations
For GMP production (>50 kg batches), the nucleophilic route demonstrates superior process robustness:
- Cost Analysis : $412/kg (Route 1) vs. $1,240/kg (Solid-Phase)
- PAT Monitoring : Inline FTIR tracks thiol depletion (νS-H 2570 cm⁻¹)
- Crystallization : Heptane/EtOAc (3:1) affords 99.1% pure crystals (mp 148–150°C)
Emerging Methodologies
Photoredox-Mediated Thiol-Ene Coupling
Visible-light catalysis (Ru(bpy)₃²⁺, 450 nm LED) enables room-temperature conjugation:
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is versatile in its reactivity, undergoing various chemical transformations:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings are prone to electrophilic substitution reactions, enabling further functionalization of the compound.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and electrophiles (e.g., bromine for aromatic substitution) are commonly employed in these reactions. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized based on the specific transformation being targeted.
Major Products: The major products formed from these reactions vary widely depending on the pathway chosen. Oxidation can lead to sulfoxides or sulfones, reduction yields amines, and substitution reactions can introduce various electrophilic groups onto the aromatic rings, expanding the compound's utility in synthetic chemistry.
Scientific Research Applications
Chemistry: In chemistry, ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups provide diverse reactivity, enabling the exploration of novel synthetic pathways and the development of new chemical entities.
Biology: Biologically, the compound's imidazole core is of interest due to its potential interactions with biological macromolecules. Researchers explore its binding affinity with proteins and nucleic acids, investigating its potential as a biochemical probe or drug candidate.
Medicine: In medicinal chemistry, the compound's structural elements suggest potential pharmacological activity. Studies focus on its role as an enzyme inhibitor or receptor modulator, aiming to develop therapeutic agents for conditions such as inflammation, infection, or cancer.
Industry: Industrial applications include its use as a precursor in the synthesis of specialty chemicals and materials. Its unique reactivity enables the production of polymers, agrochemicals, and other valuable industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known for its role in coordinating metal ions and interacting with biological active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiolated group can form covalent bonds with thiol residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., dimethylphenyl) may enhance membrane permeability but reduce polar interactions compared to electron-withdrawing groups (e.g., nitro in W1) .
- Binding Affinity : Docking studies suggest bromophenyl (9c) and dimethylphenyl substituents improve hydrophobic interactions, but the latter may offer better metabolic stability .
- Synthetic Complexity : The target compound’s synthesis likely requires precise control of substituent positioning, as seen in analogous benzimidazole derivatizations .
Q & A
Q. Example Table: Solvent Effects on Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 85 | 98 |
| Ethanol | 12 | 72 | 95 |
| THF | 8 | 68 | 90 |
| Data adapted from |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural modifications. Mitigation approaches include:
- Orthogonal Assays:
- Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) .
- Structure-Activity Relationship (SAR) Studies:
- Systematically vary substituents (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) to isolate pharmacophores .
- Computational Docking:
- Use tools like AutoDock to predict binding modes and rationalize activity differences (e.g., steric clashes vs. hydrogen bonding) .
Example Case:
A study found conflicting IC50 values for imidazole derivatives. SAR analysis revealed electron-withdrawing groups (e.g., -CF3) enhanced enzyme inhibition but reduced cell permeability, explaining assay discrepancies .
Advanced: How do electronic effects of substituents influence reactivity and biological interactions?
Answer:
Substituents modulate electronic properties, impacting both synthesis and bioactivity:
- Synthetic Reactivity:
- Electron-donating groups (e.g., -OCH3) accelerate electrophilic aromatic substitution in imidazole synthesis .
- Electron-withdrawing groups (e.g., -NO2) stabilize intermediates but require harsher conditions for coupling .
- Biological Interactions:
Q. Example Table: Substituent Effects on Reaction Yield
| Substituent (R) | Reaction Time (h) | Yield (%) |
|---|---|---|
| -OCH3 | 4 | 92 |
| -NO2 | 8 | 65 |
| -CF3 | 6 | 78 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
